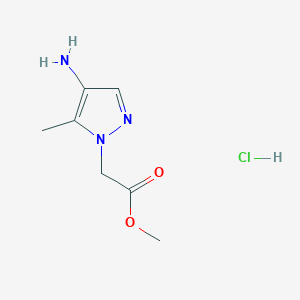

methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-6(8)3-9-10(5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONNTDXZJMPYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, with the molecular formula CHClNO and CAS number 1797345-58-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with methyl acetate in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which is often more soluble and stable than its free base counterpart.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound reduced cell viability significantly at concentrations around 100 µM. In comparison to standard chemotherapeutics like cisplatin, it exhibited moderate anticancer activity, indicating its potential as a lead compound for further development .

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate HCl | A549 | 100 | 78–86 |

| Cisplatin | A549 | 100 | ~50 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. While some pyrazole derivatives show promising activity against multidrug-resistant bacterial strains, this specific compound has shown limited antimicrobial efficacy against Gram-negative pathogens.

Study Overview:

- Microbial Strains Tested: The compound was screened against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, it did not demonstrate significant antimicrobial activity (MIC > 64 µg/mL) .

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to A549 cells. The results indicated that while there was a reduction in cell viability, further modifications to the pyrazole structure could enhance its potency. For instance, substituents on the phenyl ring were found to significantly influence anticancer activity:

| Substituent | Impact on Activity |

|---|---|

| 4-Chlorophenyl | Increased cytotoxicity |

| 4-Dimethylamino | Most potent activity observed |

Case Study: Structure Activity Relationship (SAR)

A structure activity relationship analysis revealed that the presence of specific functional groups on the pyrazole ring could enhance biological activity. Compounds with additional electron-donating groups showed improved interactions with cancer cell pathways, leading to higher cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Analysis

The compound’s structural analogs include pyrazole derivatives such as methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate and ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate. Key differences lie in substituent positions and alkyl chain lengths. For instance:

- Crystallographic Data : Tools like SHELX and WinGX enable precise determination of bond lengths and angles. For example, the N–H···Cl hydrogen bond in the hydrochloride salt (2.98 Å) contrasts with neutral analogs, where weaker O–H···N interactions dominate (3.2–3.5 Å).

| Parameter | Target Compound | Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate |

|---|---|---|---|

| Pyrazole Substitution | 4-amino, 5-methyl | 3,5-dimethyl | 4-amino |

| Hydrogen Bond Length (Å) | 2.98 (N–H···Cl) | 3.45 (C–H···O) | 3.10 (N–H···O) |

| Melting Point (°C) | 215–217 (dec.) | 142–144 | 189–191 |

Hydrogen-Bonding Patterns and Crystal Packing

Graph set analysis reveals distinct packing motifs. The target compound forms a 2D network via N–H···Cl and N–H···O interactions, whereas analogs lacking the amino group exhibit weaker C–H···O or π-π stacking. For example:

- Target Compound: R₂²(8) motifs (amino-Cl interactions) dominate.

- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate: R₁²(6) chains via N–H···O bonds.

Physicochemical Properties

- Solubility : The hydrochloride salt shows higher aqueous solubility (23 mg/mL at 25°C) compared to neutral esters (<5 mg/mL).

Q & A

Q. What are the most reliable synthetic routes for methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-amino-5-methyl-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester intermediate, followed by hydrochlorination. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .

- Temperature control : Moderate temperatures (20–40°C) minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts .

Example protocol:

| Step | Parameter | Optimal Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Dichloromethane | 85–90 |

| 2 | Base | Triethylamine | – |

| 3 | Time | 6–8 hours | – |

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrazole ring substitution pattern and acetate ester linkage. Peaks at δ 2.1–2.3 ppm (methyl group) and δ 4.2–4.5 ppm (acetate OCH) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and salt formation (hydrochloride) .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and measure concentration via UV-Vis spectroscopy. Hydrochloride salts typically show higher aqueous solubility at acidic pH .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Hydrolysis of the ester group is a key degradation pathway under alkaline conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthesis yields or purity levels?

- Methodological Answer : Discrepancies often arise from differences in starting material quality or purification methods. To address this:

- Reproduce protocols : Compare yields using identical reagents (e.g., chloroacetyl chloride purity >98%) .

- Advanced purification : Use preparative HPLC for challenging separations, especially if byproducts share similar R values in TLC .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, stoichiometry) .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PyRx or AutoDock. The pyrazole ring’s amino group may form hydrogen bonds with active sites .

- QSAR models : Corate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogues .

Q. What experimental designs are suitable for studying the environmental fate or degradation pathways of this compound?

- Methodological Answer :

- Photodegradation studies : Expose solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS .

- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., acetic acid derivatives) .

- Hydrolysis kinetics : Monitor ester bond cleavage rates at varying pH (1–12) using -NMR .

Q. How can researchers evaluate the compound’s potential as a precursor for novel bioactive derivatives?

- Methodological Answer :

- Derivatization : React the amino group with acyl chlorides or sulfonyl chlorides to create amides/sulfonamides. Monitor reaction progress via IR (disappearance of –NH stretch at ~3400 cm) .

- Biological screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC values to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s melting point or spectral data be addressed?

- Methodological Answer :

- Standardize conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration .

- Cross-validate : Compare IR and NMR data with published spectra of structurally similar compounds (e.g., pyrazole-acetate derivatives) .

- Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.